molecular formula C19H37NO2 B047716 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine CAS No. 119940-87-3

2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine

Cat. No. B047716
M. Wt: 311.5 g/mol
InChI Key: LWRZEZLGHYSEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine, also known as CHHCA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is not fully understood, but it is believed to be related to its amphiphilic nature. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles in aqueous solutions, which can facilitate the delivery of hydrophobic drugs to target cells. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can interact with cell membranes and alter their properties, which can affect cellular uptake and intracellular trafficking of drugs.

Biochemical And Physiological Effects

2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can enhance the cellular uptake and intracellular trafficking of hydrophobic drugs, which can improve their therapeutic efficacy. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can also alter the properties of cell membranes, which can affect various cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine in lab experiments include its amphiphilic nature, which can facilitate the delivery of hydrophobic drugs to target cells, and its low toxicity and good biocompatibility. However, the limitations of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include its relatively low yield and the need for purification using column chromatography.

Future Directions

For the study of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include the development of new synthesis methods and the exploration of new applications in various fields.

Synthesis Methods

The synthesis of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine involves the reaction of 6-bromohexanoic acid with 3-n-hexylcyclohexylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is around 55%.

Scientific Research Applications

2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been studied for its potential applications in various fields, including drug delivery, materials science, and bioimaging. Due to its amphiphilic nature, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles that can encapsulate hydrophobic drugs and deliver them to target cells. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has also been used as a surfactant in the synthesis of nanoparticles and in the preparation of hydrogels. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been used as a fluorescent probe for bioimaging due to its unique optical properties.

properties

CAS RN

119940-87-3

Product Name

2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

7-(2-amino-6-hexylcyclohexyl)heptanoic acid

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22)

InChI Key

LWRZEZLGHYSEQE-UHFFFAOYSA-N

SMILES

CCCCCCC1CCCC(C1CCCCCCC(=O)O)N

Canonical SMILES

CCCCCCC1CCCC(C1CCCCCCC(=O)O)N

synonyms

2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine
IBI-P 05006
IBI-P-05006

Origin of Product

United States

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